molecular formula C11H14N2O B2536307 1-(2,4-dimethylphenyl)imidazolidin-2-one CAS No. 1092346-55-8

1-(2,4-dimethylphenyl)imidazolidin-2-one

Cat. No.: B2536307
CAS No.: 1092346-55-8
M. Wt: 190.246
InChI Key: KPBMOBHWFZBAHS-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a derivative of imidazolidinone, a five-membered cyclic urea. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylaniline with ethylene carbonate in the presence of a base, such as potassium carbonate. The reaction typically occurs at elevated temperatures, around 150-180°C, and results in the formation of the desired imidazolidinone derivative .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-dimethylphenyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)imidazolidin-2-one is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications in drug development and material science .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBMOBHWFZBAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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